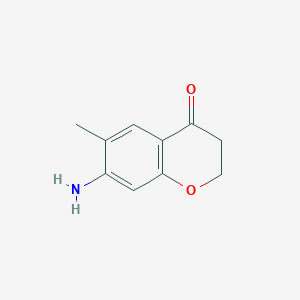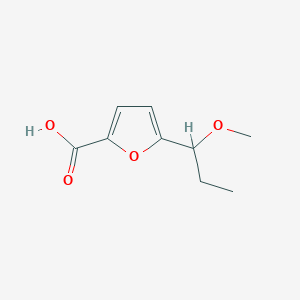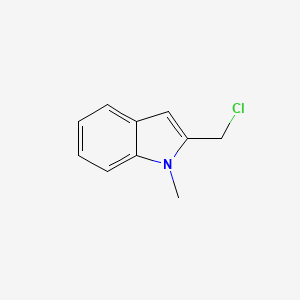
(2-(Dimethylamino)-5-methylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Dimethylamino)-5-methylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a carbon atom. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical applications, including organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Dimethylamino)-5-methylphenyl)boronic acid can be achieved through several methods. One common approach involves the borylation of aryl halides using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This method typically employs a boronic acid or boronate ester as the boron source and an aryl halide as the substrate. The reaction is carried out in the presence of a palladium catalyst, a base, and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and efficiency, utilizing continuous flow reactors and advanced catalytic systems to minimize reaction times and maximize product output .
Analyse Chemischer Reaktionen
Types of Reactions: (2-(Dimethylamino)-5-methylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Conditions often involve the use of bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in polar solvents
Major Products:
Oxidation: Boronic esters or anhydrides.
Reduction: Boranes or boronate esters.
Substitution: Various substituted aryl compounds
Wissenschaftliche Forschungsanwendungen
(2-(Dimethylamino)-5-methylphenyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-(Dimethylamino)-5-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as:
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Similar in structure but lacks the dimethylamino and methyl groups.
4-(Dimethylamino)phenylboronic Acid: Similar but with the dimethylamino group at the para position.
2-Methylphenylboronic Acid: Similar but lacks the dimethylamino group
Uniqueness: (2-(Dimethylamino)-5-methylphenyl)boronic acid is unique due to the presence of both the dimethylamino and methyl groups, which enhance its reactivity and binding affinity in various chemical and biological applications. This makes it a valuable compound for specialized research and industrial applications .
Eigenschaften
Molekularformel |
C9H14BNO2 |
|---|---|
Molekulargewicht |
179.03 g/mol |
IUPAC-Name |
[2-(dimethylamino)-5-methylphenyl]boronic acid |
InChI |
InChI=1S/C9H14BNO2/c1-7-4-5-9(11(2)3)8(6-7)10(12)13/h4-6,12-13H,1-3H3 |
InChI-Schlüssel |
UXYKGIKTYMYBIX-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1)C)N(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-Methyl-2-azaspiro[4.5]decane-1,8-dione](/img/structure/B11910316.png)
